molecular formula C13H21NO2 B1683198 Toliprolol CAS No. 2933-94-0

Toliprolol

Cat. No.: B1683198
CAS No.: 2933-94-0
M. Wt: 223.31 g/mol
InChI Key: NXQMNKUGGYNLBY-UHFFFAOYSA-N
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Description

Toliprolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as angina pectoris and arrhythmias. The compound’s IUPAC name is 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol, and it has a molecular formula of C13H21NO2 .

Preparation Methods

Toliprolol can be synthesized through various methods. One common synthetic route involves the reaction of m-cresol with ®-3-chlorine-1,2-propanediol to produce ®-toliprolol . Another method uses (S)-epichlorohydrin as a starting material to obtain (S)-toliprolol . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure high optical purity and yield.

Chemical Reactions Analysis

Toliprolol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Toliprolol has a wide range of scientific research applications:

Mechanism of Action

Toliprolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 receptors in the heart. This inhibition reduces the effects of catecholamines, leading to decreased heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Toliprolol is similar to other beta-blockers such as propranolol, metoprolol, and atenolol. it has unique properties that distinguish it from these compounds:

    Propranolol: Unlike this compound, propranolol is non-selective and blocks both beta-1 and beta-2 receptors.

    Metoprolol: Metoprolol is selective for beta-1 receptors, similar to this compound, but has different pharmacokinetic properties.

    Atenolol: Atenolol is also a selective beta-1 blocker but has a longer half-life compared to this compound .

These differences highlight the uniqueness of this compound in terms of its selectivity and pharmacokinetic profile.

Biological Activity

Toliprolol is a selective beta-adrenergic receptor antagonist primarily used in the treatment of hypertension and other cardiovascular conditions. Its biological activity is largely attributed to its interaction with β-adrenergic receptors, which play a crucial role in cardiovascular physiology. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an aryloxyaminopropanol derivative, characterized by the following chemical structure:

  • Chemical Formula : C₁₃H₂₁NO₂
  • Molecular Weight : 221.32 g/mol
  • CAS Number : 18047-88-2

The compound features a chiral center, leading to the existence of enantiomers that may exhibit different biological activities.

This compound functions primarily as a competitive antagonist at β-adrenergic receptors, particularly β1 and β2 subtypes. The binding of this compound to these receptors inhibits the physiological effects of catecholamines (e.g., adrenaline), leading to:

  • Decreased heart rate (negative chronotropic effect)
  • Reduced myocardial contractility (negative inotropic effect)
  • Lowered blood pressure through vasodilation and decreased cardiac output.

Antihypertensive Activity

This compound has been shown to effectively lower blood pressure in hypertensive patients. A study indicated that it reduces systolic and diastolic blood pressure significantly compared to baseline values, demonstrating its efficacy in managing hypertension (Tobe, 2014; Akbar et al., 2014) .

Antiarrhythmic Effects

In addition to its antihypertensive properties, this compound exhibits antiarrhythmic effects by stabilizing cardiac membrane potential and reducing the incidence of arrhythmias. This is particularly beneficial for patients with chronic heart failure, where adrenergic overactivity contributes to disease progression (Cruickshank, 2010) .

Potential Anticancer Activity

Recent studies have suggested that beta-blockers, including this compound, may possess anticancer properties. Research indicates that these compounds can inhibit tumor growth and metastasis by modulating stress-induced pathways (Fumagalli et al., 2020) .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High volume of distribution due to lipophilicity; significant brain penetration has been observed (>1% ID/g at 5 min) .
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Elimination occurs mainly through urine.

Study on Brain Penetration

A preliminary biodistribution study demonstrated that this compound shows good brain penetration, making it a suitable candidate for imaging cerebral βARs using PET technology. This study involved synthesizing radiolabeled derivatives of this compound ([^18F]-Toliprolol) which exhibited favorable pharmacokinetic properties for neuroimaging applications .

Comparison with Other β-blockers

In comparative studies of various β-blockers, this compound was found to have lower activity in its free base form compared to its salt form. This highlights the importance of formulation in optimizing therapeutic efficacy .

Summary Table of Biological Activities

Biological ActivityEffectReferences
AntihypertensiveSignificant reduction in blood pressureTobe, 2014; Akbar et al., 2014
AntiarrhythmicStabilizes cardiac rhythmCruickshank, 2010
AnticancerInhibits tumor growthFumagalli et al., 2020
Brain PenetrationGood penetration for neuroimaging

Properties

CAS No.

2933-94-0

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3

InChI Key

NXQMNKUGGYNLBY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(CNC(C)C)O

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNC(C)C)O

Appearance

Solid powder

Key on ui other cas no.

2933-94-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Doberol
ICI 45,763
KO 592
KO-592
KOE 592
MHIP
toliprolol

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(iso-propyl)-3-azetidinol and m-cresol were reacted in the same manner as in Example 7 to yield 1-(3'-methyl-phenoxy)-3-(iso-propylamino)-2-propanol melting at 80°-82° C. The yield was 81%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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